1-(1-Benzothiophen-2-yl)cyclopropane-1-carboxylic acid
Description
Properties
IUPAC Name |
1-(1-benzothiophen-2-yl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c13-11(14)12(5-6-12)10-7-8-3-1-2-4-9(8)15-10/h1-4,7H,5-6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFURXXBACDOEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC3=CC=CC=C3S2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(1-Benzothiophen-2-yl)cyclopropane-1-carboxylic acid typically involves the following steps:
Formation of Benzothiophene: Benzothiophene can be synthesized through the cyclization of 2-mercaptobenzoic acid with acetic anhydride.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-(1-Benzothiophen-2-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene ring, facilitated by reagents such as halogens or nucleophiles like amines and thiols.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Synthesis of Active Pharmaceutical Ingredients
The compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Cyclopropane carboxylic acids, including derivatives like 1-(1-benzothiophen-2-yl)cyclopropane-1-carboxylic acid, are known to be useful in developing pyrethroid-type insecticides and other medicinal compounds. These compounds exhibit broad-spectrum activity and low toxicity to mammals, making them valuable in both agricultural and therapeutic contexts .
Cardiovascular Disorders
Research indicates that derivatives of cyclopropane carboxylic acids can act as activators of soluble guanylate cyclase, a key enzyme involved in cardiovascular signaling pathways. This activation can lead to vasodilation and improved blood flow, suggesting potential therapeutic applications for treating cardiovascular disorders .
Insecticides and Pesticides
The synthesis of 1-(1-benzothiophen-2-yl)cyclopropane-1-carboxylic acid is particularly relevant in the development of pyrethroid-type pesticides. These compounds are synthesized from cyclopropane carboxylic acids through various chemical processes, yielding products that are effective against a wide range of agricultural pests while maintaining low environmental persistence .
Plant Growth Regulation
Recent studies have explored the use of cyclopropane carboxylic acids in enhancing plant resilience against environmental stressors. For instance, compounds similar to 1-(1-benzothiophen-2-yl)cyclopropane-1-carboxylic acid can be utilized to improve plant tolerance to pathogens and abiotic stress, thus promoting sustainable agricultural practices .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(1-Benzothiophen-2-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiophene moiety can engage in π-π interactions and hydrogen bonding, while the cyclopropane ring provides rigidity and influences the compound’s overall conformation. These interactions can modulate the activity of biological targets and pathways, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Features and Substituent Effects
Key Observations :
- Benzothiophene vs.
- Halogenated vs. Non-halogenated Aromatics: Fluorine substituents (e.g., 2,4-difluorophenyl) increase acidity (pKa ~2.5–3.0) and polarity, whereas methyl groups enhance steric bulk .
- Heteroatom Influence : Pyridine-containing derivatives (e.g., 5-methylpyridin-2-yl) introduce nitrogen-based hydrogen bonding capabilities, contrasting with the sulfur-driven π-interactions of benzothiophene .
Key Observations :
- Base Selection : Bases like K2CO3 or NaOH optimize cyclopropanation yields for phenyl derivatives, but stronger bases (e.g., KOH) may be required for bulkier substituents like benzothiophene .
- Intermediate Strategies : Silyl-protected intermediates (e.g., trimethylsilylcyclopropanes) enable high-yield hydrolysis to carboxylic acids .
Table 3: Physical Properties and Bioactivity
Key Observations :
- Solubility Trends : Benzothiophene derivatives exhibit higher LogP values than ACC, suggesting improved lipid membrane penetration but reduced aqueous solubility.
Biological Activity
1-(1-Benzothiophen-2-yl)cyclopropane-1-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiophene moiety attached to a cyclopropane ring with a carboxylic acid functional group. This structure contributes to its distinct chemical properties, making it a valuable building block in organic synthesis, particularly for developing novel heterocyclic compounds.
The biological activity of 1-(1-Benzothiophen-2-yl)cyclopropane-1-carboxylic acid is primarily attributed to its interactions with various molecular targets. The rigid cyclopropane ring enhances the compound's conformational stability, allowing it to engage in π-π interactions and hydrogen bonding with enzymes and receptors. These interactions can modulate biological pathways, leading to various effects such as anti-cancer activity and neuroprotection .
Anticancer Activity
Recent studies have investigated the antiproliferative effects of this compound against several cancer cell lines. For instance:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| L1210 (murine leukemia) | 41 ± 3 | |
| CEM (human T-lymphocyte) | 9.6 ± 0.7 | |
| HeLa (human cervix carcinoma) | Not specified |
The compound exhibited significant antiproliferative activity in human T-lymphocyte cells, suggesting its potential as an anti-cancer agent.
Neuroprotective Effects
The compound has also shown promise in neuroprotective studies, particularly against reperfusion arrhythmias. Its mechanism may involve the modulation of ion channels or neuroreceptors, although specific pathways remain to be fully elucidated .
Study on Cyclopropane Derivatives
A comparative study involving cyclopropane derivatives highlighted the unique biological properties of 1-(1-Benzothiophen-2-yl)cyclopropane-1-carboxylic acid. The study focused on its ability to inhibit ethylene biosynthesis in plants, which is crucial for regulating growth and development. The results indicated that derivatives with similar structural characteristics could significantly impact plant phenotypes, suggesting broader applications in agricultural biotechnology .
Molecular Docking Studies
Molecular docking analyses have been conducted to explore the binding affinity of this compound with various enzymes involved in metabolic pathways. The findings demonstrated favorable binding interactions with the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO2), which is involved in ethylene production in plants. The binding energies calculated indicated strong interactions, reinforcing the compound's potential as an inhibitor .
Comparison with Similar Compounds
To contextualize the biological activity of 1-(1-Benzothiophen-2-yl)cyclopropane-1-carboxylic acid, it is useful to compare it with structurally similar compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 1-(1-Benzothiophen-2-yl)ethanone | Lacks cyclopropane ring | Different reactivity; lower anticancer potential |
| 1-(1-Benzothiophen-2-yl)propane-1-carboxylic acid | Longer alkyl chain | Altered physical properties; varied reactivity |
| 2-(1-Benzothiophen-2-yl)acetic acid | Different carboxylic position | Distinct chemical behavior; specific applications |
This comparison highlights the unique attributes of 1-(1-Benzothiophen-2-yl)cyclopropane-1-carboxylic acid that contribute to its biological efficacy.
Q & A
Q. What formulations stabilize this compound in biological assays?
- Lyophilization with trehalose (1:1 w/w) prevents hydrolysis in aqueous buffers. For cell-based assays, dimethyl sulfoxide (DMSO) stock solutions (<0.1% v/v) minimize solvent toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
